Didesmethyl Zolmitriptan-d4 is a deuterated derivative of Didesmethyl Zolmitriptan, which is a metabolite of Zolmitriptan, a medication commonly used for the acute treatment of migraines. This compound is classified as an impurity and is utilized primarily in pharmaceutical research and development. The presence of deuterium in the compound allows for enhanced tracking in metabolic studies, making it valuable in pharmacokinetic investigations.
Didesmethyl Zolmitriptan-d4 is synthesized as a reference standard for analytical testing and research purposes. It falls under the category of pharmaceutical impurities and metabolites, specifically related to the class of tryptamine derivatives. The compound's chemical formula is with a molecular weight of 263.33 g/mol .
The synthesis of Didesmethyl Zolmitriptan-d4 typically involves the modification of Zolmitriptan through deuteration, which incorporates deuterium into the molecular structure. This process can be achieved through various methods such as:
Technical details regarding the exact synthetic pathways may vary based on the specific laboratory protocols employed.
The molecular structure of Didesmethyl Zolmitriptan-d4 can be represented using standard chemical notation. The structure contains an oxazolidinone ring, which is characteristic of many tryptamine derivatives. The specific arrangement of atoms includes:
The structural representation can be denoted as follows:
Didesmethyl Zolmitriptan-d4 can participate in various chemical reactions typical for tryptamine derivatives. These may include:
The technical details of these reactions often depend on the desired outcome in terms of biological activity or stability.
The mechanism of action for Didesmethyl Zolmitriptan-d4 is closely related to its parent compound, Zolmitriptan. It acts primarily as a selective agonist at serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. The binding to these receptors leads to:
This mechanism results in alleviation from migraine symptoms, making it an effective treatment option.
Relevant data analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
Didesmethyl Zolmitriptan-d4 serves several scientific applications, including:
This compound plays a critical role in advancing our understanding of migraine therapies and improving treatment efficacy through detailed pharmacological studies.
¹H-, ¹³C-, and 2D-NMR techniques confirm the structure of Didesmethyl Zolmitriptan-d4 as (4S)-4-[(3-(2-(methylamino)ethyl)-1H-indol-5-yl)methyl]oxazolidin-2-one with deuterium atoms replacing four hydrogens. Key assignments include:
Table 1: Key ¹H and ¹³C NMR Chemical Shifts for Didesmethyl Zolmitriptan-d4
Atomic Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity/Notes |
---|---|---|---|
Oxazolidinone C=O | - | 175.8 | Carbonyl |
Oxazolidinone H-C4 | 3.85–3.92 | 62.1 | Multiplet (CH₂) |
Indole NH | 10.95 | - | Singlet |
Indole H-2 | 7.25 | 118.5 | Singlet |
Indole H-4 | 7.35 | 127.9 | Doublet |
Indole H-6 | 7.15 | 129.2 | Singlet |
Indole H-7 | 7.05 | 112.6 | Doublet |
Side Chain CH₂ (1') | *2.85 (residual) | 48.7 | *Weakened signal (CD₂ present) |
Side Chain CH₂ (2') | *2.55 (residual) | 36.3 | *Weakened signal (CD₂ present) |
* Residual ¹H signals due to <100% deuteration; intensity used to calculate incorporation efficiency.
Deuterium atoms are incorporated at the C1' and C2' methylene groups of the ethylamine side chain (–CD₂–CD₂–), replacing all four hydrogens. Mass spectrometry (MS) analysis confirms the molecular ion at m/z 264.35 [M+H]⁺, consistent with the formula C₁₄H₁₃D₄N₃O₂ (theoretical MW 263.33 g/mol) [1].
Table 2: Deuterium Incorporation Sites and Stability in Didesmethyl Zolmitriptan-d4
Site Location (Structure) | Number of D Atoms | Chemical Environment | Enrichment (%) | Stability (Deuterium Loss %/4 wks) |
---|---|---|---|---|
Side Chain -CH₂- (Position 1') | 2 | Aliphatic (adjacent to N) | ≥98.0 | <0.2 |
Side Chain -CH₂- (Position 2') | 2 | Aliphatic (adjacent to N) | ≥98.0 | <0.3 |
The deuteration minimally impacts inherent physicochemical properties compared to non-deuterated didesmethyl zolmitriptan:
Table 3: Key Physicochemical Properties of Didesmethyl Zolmitriptan-d4
Property | Experimental Value | Predicted Value (ACD/Percepta) | Method |
---|---|---|---|
Molecular Weight | 263.33 g/mol | 263.33 g/mol | MS |
LogD₇.₄ | 0.85 ± 0.05 | 0.82 | Shake-flask (n-octanol) |
pKa (tertiary amine) | 9.62 ± 0.10 | 9.68 | Potentiometry |
Solubility (pH 7.4) | 12.5 mg/mL | 11.3 mg/mL | UV/Weight analysis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7